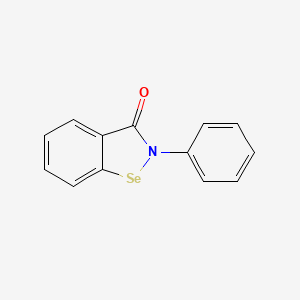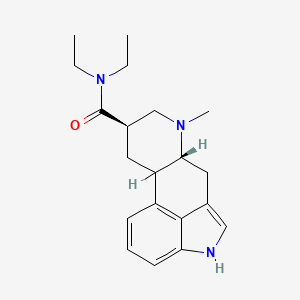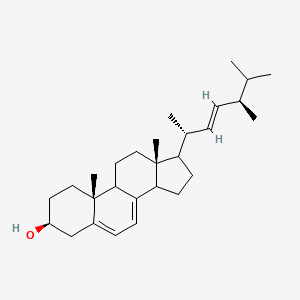
依地伏沙汀
概述
描述
Edivoxetine is a compound that acts as a selective norepinephrine reuptake inhibitor. It was developed by Eli Lilly for the treatment of attention-deficit hyperactivity disorder (ADHD) and major depressive disorder. Despite its potential, the compound did not receive approval for major depressive disorder after phase III clinical trials in 2012 .
科学研究应用
Chemistry: It serves as a model compound for studying selective norepinephrine reuptake inhibitors.
Biology: It is used in research to understand the role of norepinephrine in the central nervous system.
Medicine: It has been investigated for its potential to treat ADHD and major depressive disorder.
Industry: Its synthesis and production methods are of interest for the development of other selective norepinephrine reuptake inhibitors
安全和危害
Edivoxetine has been associated with side effects such as headache, nausea, constipation, dry mouth, and insomnia . Increases of the cardiac rhythm, and diastolic and systolic blood pressures have also been reported . In December 2013, Eli Lilly announced that the clinical development of Edivoxetine will be stopped due to lack of efficacy compared to SSRI alone in three separate clinical trials .
未来方向
Edivoxetine failed to get approval for major depressive disorder after phase III clinical trials in 2012 . A study mentioned that the substantial number of failures probably accounts for a continued focus on developing novel catecholaminergic and noradrenergic drugs, and a dearth of drug-candidates with novel mechanisms entering clinical development .
作用机制
Edivoxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The molecular targets of edivoxetine include the norepinephrine transporter, which is responsible for the reuptake of norepinephrine into presynaptic neurons .
生化分析
Biochemical Properties
Edivoxetine, by virtue of being a selective norepinephrine reuptake inhibitor, plays a significant role in biochemical reactions . It interacts with the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons . This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing neurotransmission .
Cellular Effects
The primary cellular effect of Edivoxetine is the potentiation of norepinephrine signaling . By inhibiting the reuptake of norepinephrine, Edivoxetine increases the availability of this neurotransmitter in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to norepinephrine signaling .
Molecular Mechanism
The molecular mechanism of Edivoxetine involves its binding to the norepinephrine transporter, thereby inhibiting the reuptake of norepinephrine . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission .
Temporal Effects in Laboratory Settings
It is known that the drug has a significant impact on neurotransmission, and these effects would likely be observable over time .
Dosage Effects in Animal Models
Given its mechanism of action, it is likely that higher dosages would result in increased norepinephrine signaling .
Metabolic Pathways
It is known that the drug acts as a selective norepinephrine reuptake inhibitor, which suggests it may interact with enzymes involved in the metabolism of norepinephrine .
Transport and Distribution
Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in the reuptake of norepinephrine .
Subcellular Localization
Given its role as a norepinephrine reuptake inhibitor, it is likely localized to the presynaptic neuron where the norepinephrine transporter is located .
准备方法
The synthesis of edivoxetine involves several steps. One of the key intermediates in its synthesis is prepared via an efficient diazotization process. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the intermediate . The industrial production methods for edivoxetine are not widely documented, but the synthetic route typically involves the formation of the morpholine ring and the attachment of the fluoro-methoxyphenyl group .
化学反应分析
Edivoxetine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Edivoxetine is similar to other selective norepinephrine reuptake inhibitors, such as:
Atomoxetine: Used for the treatment of ADHD.
Reboxetine: Used for the treatment of major depressive disorder.
Viloxazine: Used for the treatment of ADHD.
What sets edivoxetine apart is its specific chemical structure, which includes a fluoro-methoxyphenyl group and a morpholine ring. This unique structure contributes to its selective inhibition of norepinephrine reuptake .
属性
IUPAC Name |
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBHSHYQQLFAPW-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152464 | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194508-25-2 | |
| Record name | Edivoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edivoxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edivoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edivoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDIVOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



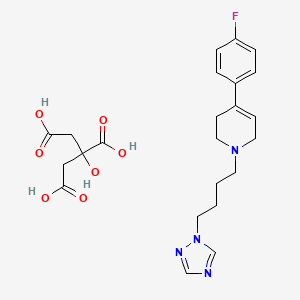

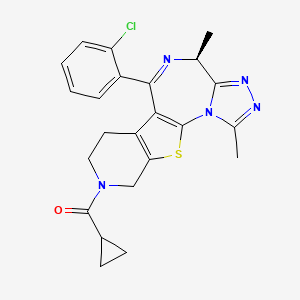
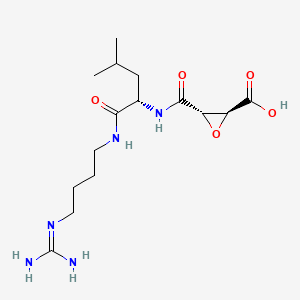





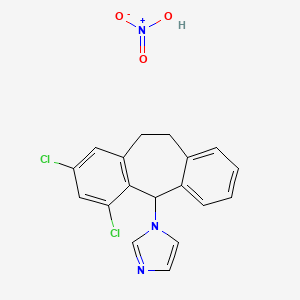
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
